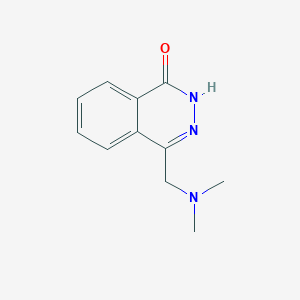
methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate typically involves multiple steps:
Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Synthesis of the pyrimidine ring: This involves the condensation of a suitable β-diketone with guanidine or its derivatives.
Coupling of the triazole and pyrimidine rings: This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired linkage.
Formation of the piperidine ring: This can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.
Attachment of the thiophene ring: This step involves the formation of an amide bond between the piperidine derivative and a thiophene carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydro derivatives.
Substitution products: Various alkylated or acylated derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of significant interest.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用机制
The mechanism of action of methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes involved in cell signaling pathways, such as kinases or proteases. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings are also known for their medicinal properties.
Thiophene derivatives: These compounds are widely used in organic electronics and pharmaceuticals.
Uniqueness
What sets methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate apart is its combination of these three heterocyclic systems in a single molecule. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
IUPAC Name |
methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-28-18(27)13-4-7-29-17(13)23-16(26)12-2-5-24(6-3-12)14-8-15(21-10-20-14)25-11-19-9-22-25/h4,7-12H,2-3,5-6H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXFXWRPFJJONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)
![3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652924.png)


![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)
![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)

![2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2652932.png)
![4-butyl-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexane-1-carboxamide](/img/structure/B2652933.png)



